molecular formula C17H18N2O2S B249308 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol

Cat. No. B249308
M. Wt: 314.4 g/mol
InChI Key: IOGFWMBKPUGGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol, also known as MBZM, is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to apoptosis and cell cycle arrest. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to modulate the activity of GABA receptors and voltage-gated calcium channels, which are involved in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-oxidant activities. In cancer cells, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to induce apoptosis and inhibit cell cycle progression by regulating the expression of various genes and proteins. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability. In addition, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its relatively simple synthesis method and high yield. In addition, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol.

Future Directions

There are several future directions for research on 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol, including:
1. Investigation of the molecular targets and signaling pathways involved in the anti-proliferative and neurobiological effects of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol.
2. Development of novel derivatives of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol with improved pharmacological properties and selectivity for specific molecular targets.
3. Evaluation of the potential therapeutic applications of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol in cancer, neurological disorders, and other diseases.
4. Investigation of the pharmacokinetics and toxicity of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol in vivo, to determine its suitability for clinical development.
In conclusion, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. Future research on 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol may lead to the development of novel drugs with improved pharmacological properties and therapeutic applications.

Synthesis Methods

The synthesis of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the reaction of 2-mercapto-1-methylbenzimidazole with 1-bromo-2-phenylethanol in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone, and the resulting product is purified by column chromatography or recrystallization. The yield of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol can vary depending on the reaction conditions, but typically ranges from 40-60%.

Scientific Research Applications

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

Product Name

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-phenylethanol

InChI

InChI=1S/C17H18N2O2S/c1-19-15-9-8-13(21-2)10-14(15)18-17(19)22-11-16(20)12-6-4-3-5-7-12/h3-10,16,20H,11H2,1-2H3

InChI Key

IOGFWMBKPUGGTD-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)N=C1SCC(C3=CC=CC=C3)O

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1SCC(C3=CC=CC=C3)O

solubility

41.3 [ug/mL]

Origin of Product

United States

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